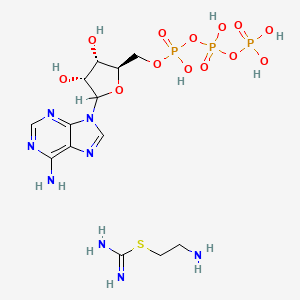
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Descripción general
Descripción
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (5-HTT) is a sulfur-containing heterocyclic compound that has been studied for its pharmacological properties and applications in scientific research. 5-HTT is a derivative of the dithiole-3-thione family, which is composed of sulfur-containing heterocyclic compounds with a five-membered ring structure. 5-HTT has been studied for its potential therapeutic applications due to its ability to interact with various receptors and enzymes in the body.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Microwave-Assisted Synthesis : A convenient method for the rapid synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) using microwave irradiation has been developed. This method improves yield and reduces reaction time compared to conventional methods, highlighting its efficiency and potential for large-scale production (Pournara, Heropoulos, & Koufaki, 2017).
Structural Elucidation : The structures of two isomers of phenyl-3H-1,2-dithiole-3-thione have been reported, providing insights into the molecular parameters and stereochemistry of compounds containing this structural unit (Wei, 1986).
Applications in Materials Science
- Copper Corrosion Inhibition : Studies have shown that 5-(4-methoxyphenyl)-3h-1,2-dithiole-3-thione is a high-efficiency inhibitor for copper corrosion in sulfuric acid. This application is significant in materials science, particularly in protecting metal surfaces (Zhang, Zhang, & Tao, 2018).
Biological and Medical Research
Chemopreventive Properties : Research on prodrug micelles carrying 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione reveals its potential in cancer therapy and prevention. The ability to modulate the release rate of this compound opens up possibilities for its use in targeted cancer treatments (Hasegawa, Tateishi, Uyama, & van der Vlies, 2015).
Antibacterial Activity : Synthesis and evaluation of novel derivatives of dithiole-thiones, including compounds structurally related to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, have shown promising antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Mecanismo De Acción
Target of Action
ADT-OH primarily targets the CSE/CBS and FAK/Paxillin signaling pathways . These pathways play a crucial role in the migration and invasion of melanoma cells .
Mode of Action
ADT-OH interacts with its targets by inhibiting the EMT process in melanoma cells . This is achieved by reducing the expression of FAK and the downstream response protein Paxillin . Overexpression of FAK can reverse the inhibitory effects of ADT-OH on melanoma cell migration .
Biochemical Pathways
ADT-OH affects the CSE/CBS and FAK/Paxillin signaling pathways . After ADT-OH treatment, melanoma cells show abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .
Pharmacokinetics
It is known that adt-oh is one of the most widely used organic donors for the slow release of h2s . This suggests that it may have favorable ADME properties.
Result of Action
ADT-OH significantly inhibits the migration and invasion of melanoma cells . It also suppresses the proliferation of melanoma cells . These results demonstrate that ADT-OH exerts its antimetastatic activity by inhibiting the EMT process in melanoma cells .
Action Environment
It is known that adt-oh can be used as an h2s-releasing agent to produce h2s through mitochondrial enzyme metabolism . This suggests that the cellular environment, particularly the presence of specific mitochondrial enzymes, may influence the action, efficacy, and stability of ADT-OH.
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | |
CAS RN |
18274-81-2 | |
| Record name | Desmethylanethol trithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)










![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)
